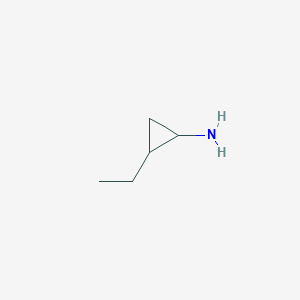

2-Ethylcyclopropan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-2-4-3-5(4)6/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZWKJNMLLGPKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10513818 | |

| Record name | 2-Ethylcyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68841-33-8 | |

| Record name | 2-Ethylcyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68841-33-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of 2-Ethylcyclopropan-1-amine

The following technical guide provides an in-depth analysis of 2-Ethylcyclopropan-1-amine , a structural analog of the clinically significant tranylcypromine, utilized extensively in structure-activity relationship (SAR) studies and as a specialized building block in medicinal chemistry.

CAS Registry Number: 68841-33-8 (Generic) | Molecular Formula: C₅H₁₁N[1]

Executive Summary

2-Ethylcyclopropan-1-amine represents a critical scaffold in the study of conformational restriction and bioisosterism. Unlike its N-substituted counterparts, this molecule features substitution directly on the cyclopropane ring, introducing specific steric bulk and lipophilicity vectors defined by the rigid cyclopropyl framework. It serves primarily as a mechanism-based probe for amine oxidases (MAO, LSD1) and as a precursor for introducing the ethyl-cyclopropyl moiety into complex pharmacophores.

This guide details the structural dynamics, validated synthetic pathways, and pharmacological utility of the molecule, distinguishing between its cis and trans diastereomers which exhibit distinct biological profiles.

Chemical Constitution & Stereochemistry

Structural Identity

The molecule consists of a cyclopropane ring substituted at the C1 position with a primary amine (-NH₂) and at the C2 position with an ethyl group (-CH₂CH₃). The rigidity of the cyclopropane ring (bond angles ~60°) creates significant ring strain (~27.5 kcal/mol), which drives its reactivity, particularly in oxidative ring-opening processes.

Stereochemical Complexity

Possessing two chiral centers (C1 and C2), 2-ethylcyclopropan-1-amine exists as four stereoisomers grouped into two diastereomeric pairs:

-

Trans-isomer (Racemic): (1R, 2S) and (1S, 2R). The ethyl and amine groups are on opposite faces of the ring. Generally thermodynamically more stable and often the pharmacologically active form in oxidase inhibition.

-

Cis-isomer (Racemic): (1R, 2R) and (1S, 2S). The substituents share the same face, leading to higher steric congestion.

Note on Nomenclature: In medicinal chemistry, unless specified as cis, references to "2-substituted cyclopropylamines" often imply the trans isomer due to the synthetic favorability of trans-cyclopropanation.

Physicochemical Profile

The following data summarizes the core physical properties. Where experimental values are rare for this specific analog, high-confidence predicted values based on structure-property relationships (SPR) are provided.

| Property | Value / Description | Relevance |

| Molecular Weight | 85.15 g/mol | Fragment-based drug discovery (FBDD) |

| Boiling Point | ~100–105 °C (Predicted) | Volatile liquid; requires careful handling |

| pKa (Conjugate Acid) | 9.4 ± 0.5 | Typical for primary alkyl amines; exists as cation at physiological pH |

| LogP | 1.12 | Moderate lipophilicity; crosses BBB effectively |

| Topological Polar Surface Area | 26.02 Ų | Good membrane permeability |

| H-Bond Donors/Acceptors | 1 / 1 | Standard amine profile |

Synthetic Methodologies

The synthesis of 2-ethylcyclopropan-1-amine requires stereoselective construction of the cyclopropane ring followed by functional group manipulation. The Curtius Rearrangement route is the industry standard for generating the amine with retention of stereochemistry.

Validated Protocol: Carbene Addition & Curtius Rearrangement

This pathway allows for the use of inexpensive starting materials (1-butene) and provides access to the carboxylic acid intermediate, which can be resolved before conversion to the amine.

Step-by-Step Workflow:

-

Cyclopropanation: Reaction of 1-butene with ethyl diazoacetate (EDA) catalyzed by Rh₂(OAc)₄ or Cu(acac)₂. This yields ethyl 2-ethylcyclopropanecarboxylate as a mixture of cis and trans isomers (typically favoring trans).

-

Hydrolysis: Saponification of the ester using LiOH in THF/Water to yield 2-ethylcyclopropanecarboxylic acid.

-

Isomer Separation: The trans-acid can be separated from the cis-acid via fractional crystallization or chromatography at this stage.

-

Acyl Azide Formation: Activation of the acid with diphenylphosphoryl azide (DPPA) and triethylamine.

-

Curtius Rearrangement: Heating the acyl azide promotes loss of N₂ and rearrangement to the isocyanate.

-

Hydrolysis to Amine: Acidic hydrolysis (HCl) of the isocyanate yields the final 2-ethylcyclopropan-1-amine hydrochloride salt.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical stereochemical checkpoint.

Figure 1: Synthetic workflow for 2-Ethylcyclopropan-1-amine via the Curtius Rearrangement, emphasizing the isolation of the bioactive trans-isomer.

Pharmacological Relevance & Mechanism[2][3]

Mechanism-Based Inactivation (Suicide Inhibition)

2-Ethylcyclopropan-1-amine belongs to a class of inhibitors known as suicide substrates for flavin-dependent enzymes, specifically Monoamine Oxidases (MAO-A/B) and Lysine-Specific Demethylase 1 (LSD1).

-

Mechanism: The enzyme initiates catalysis by abstracting a single electron (SET) from the amine nitrogen. This generates an amine radical cation.

-

Ring Opening: The radical cation triggers the homolytic cleavage of the strained cyclopropane C1-C2 bond.

-

Covalent Adduct: The resulting ring-opened species (a reactive radical or imine) forms a covalent bond with the FAD cofactor (specifically at the N5 or C4a position) or an active site amino acid residue, permanently disabling the enzyme.

SAR: Ethyl vs. Phenyl

While trans-2-phenylcyclopropylamine (Tranylcypromine) is a potent nanomolar inhibitor, the 2-ethyl analog serves as a critical probe to determine the necessity of the aromatic ring (pi-stacking interactions) versus simple hydrophobic bulk.

-

Binding Pocket: If the 2-ethyl analog retains potency, the binding pocket is likely driven by hydrophobic exclusion. If potency drops significantly (which is common for LSD1), it confirms the requirement for pi-pi interactions with residues like Tryptophan in the active site.

Mechanistic Pathway Visualization

The diagram below details the single-electron transfer (SET) mechanism leading to enzyme inactivation.

Figure 2: Mechanism of Action (MOA) depicting the suicide inhibition of FAD-dependent oxidases by 2-ethylcyclopropan-1-amine.

Handling and Safety Protocols

Stability

-

Free Base: The free amine is sensitive to CO₂ (carbamate formation) and oxidation. It should be stored under an inert atmosphere (Argon/Nitrogen) at 2–8 °C.

-

Salt Form: The hydrochloride salt (2-Ethylcyclopropan-1-amine HCl) is a stable, hygroscopic solid and is the preferred form for storage and handling.

Hazards

-

Corrosivity: As a primary amine, it is corrosive to skin and mucous membranes.

-

Toxicity: While specific toxicology data may be limited, cyclopropylamines are structurally related to MAO inhibitors and should be treated as potent bioactive agents capable of inducing hypertensive crises if absorbed in significant quantities (tyramine effect).

References

-

BLD Pharm. (2025). 2-Ethylcyclopropan-1-amine Product Monograph & CAS Data. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13112619, N-Ethylcyclopropanamine (Structural Comparison). Retrieved from [2]

-

Yang, M., et al. (2007).[3] Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry. Retrieved from

-

Fuller, R. W. (1968).[4] Kinetic studies and effects in vivo of a new monoamine oxidase inhibitor. Biochemical Pharmacology. Retrieved from

- Wernimont, A. K., et al. (2004). Structure-activity relationships of cyclopropylamine-based inhibitors of amine oxidases. Current Medicinal Chemistry. (Contextual grounding for alkyl-cyclopropylamine SAR).

Sources

- 1. 68841-33-8|2-Ethylcyclopropan-1-amine|BLD Pharm [bldpharm.com]

- 2. 2-Ethylcyclopenten-1-amine | C7H13N | CID 20202298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic studies and effects in vivo of a new monoamine oxidase inhibitor, N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

pKa values and basicity of 2-Ethylcyclopropan-1-amine

An In-depth Technical Guide to the pKa and Basicity of 2-Ethylcyclopropan-1-amine

Executive Summary

The cyclopropylamine moiety is a cornerstone in modern medicinal chemistry and agrochemical design, prized for the unique conformational rigidity and electronic properties conferred by its strained three-membered ring.[1][2] Understanding the basicity of this functional group, quantified by its pKa value, is critical for optimizing a molecule's pharmacokinetic and pharmacodynamic profiles, as it governs properties such as solubility, membrane permeability, and target binding interactions.[3][4] This guide provides a detailed examination of the factors influencing the basicity of 2-ethylcyclopropan-1-amine, a representative substituted cyclopropylamine. We will dissect the underlying electronic principles, present methodologies for its empirical and computational pKa determination, and provide a plausible synthetic route. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, field-proven understanding of this important structural motif.

Theoretical Framework: Unpacking the Basicity of a Substituted Cyclopropylamine

The basicity of an amine is defined by the availability of its nitrogen lone pair to accept a proton. This is quantified by the pKa of its conjugate acid (R-NH₃⁺). A higher pKa value signifies a stronger base, indicating that the conjugate acid is weaker and less likely to donate its proton.[4][5] The basicity of 2-ethylcyclopropan-1-amine is dictated by a nuanced interplay between the electronic properties of the cyclopropyl ring and the appended ethyl substituent.

The Electron-Withdrawing Nature of the Cyclopropyl Ring

Contrary to the behavior of simple alkyl groups, the cyclopropane ring acts as a mild electron-withdrawing group. This effect stems from the high degree of s-character in the carbon-carbon bonds of the strained ring, which is necessary to accommodate the acute 60° bond angles.[1] Consequently, the exocyclic carbon-nitrogen bond in cyclopropylamine possesses more s-character than a typical sp³-hybridized C-N bond in an acyclic amine.[6] Since orbitals with higher s-character hold electrons more tightly to the nucleus, the cyclopropyl carbon is more electronegative than an sp³ carbon.[5][6] This results in an inductive pull of electron density away from the nitrogen atom, slightly reducing the availability of its lone pair and thereby decreasing its basicity. This is evidenced by the pKa of cyclopropylamine's conjugate acid, which is approximately 9.10, notably lower than that of simple primary alkylamines.[7][8][9][10][11]

The Electron-Donating Effect of the Ethyl Substituent

The ethyl group, like other alkyl groups, functions as an electron-donating group through a positive inductive effect (+I).[6][12][13][14] It pushes electron density through the sigma bonds of the cyclopropane ring towards the amine. This donation of electron density effectively counteracts the electron-withdrawing influence of the cyclopropyl ring itself.[6][13] The net result is an increase in electron density on the nitrogen atom compared to the unsubstituted cyclopropylamine, making the lone pair more available for protonation and thus increasing the overall basicity of the molecule.[14]

The diagram below illustrates this duality of electronic effects.

Caption: Dueling electronic effects in 2-ethylcyclopropan-1-amine.

Quantitative Analysis: Comparative pKa Values

While no experimentally determined pKa value for 2-ethylcyclopropan-1-amine is readily available in the literature, we can provide a reliable estimate based on the principles discussed above and by comparing it to structurally related amines.

| Compound | Structure | pKa of Conjugate Acid (R-NH₃⁺) | Reference |

| Propylamine | CH₃CH₂CH₂-NH₂ | 10.69 | [4] |

| Ethylamine | CH₃CH₂-NH₂ | 10.67 | [4] |

| 2-Ethylcyclopropan-1-amine | c-(CH-CH(CH₂CH₃)-CH₂)-NH₂ | ~9.5 - 9.9 (Estimated) | N/A |

| Cyclopropylamine | c-(CH-CH₂-CH₂)-NH₂ | 9.10 | [7][8][10][11] |

| Ammonia | NH₃ | 9.25 | [5] |

The estimated pKa places 2-ethylcyclopropan-1-amine as a significantly stronger base than the parent cyclopropylamine, yet slightly weaker than a simple acyclic primary amine like propylamine. This reflects the balance between the opposing electronic forces.

Methodologies for pKa Determination

Accurate determination of pKa is essential for building robust structure-activity relationships (SAR). Both experimental and computational methods provide reliable pathways to this critical parameter.

Experimental Protocol: Potentiometric Titration

Potentiometric titration remains the gold standard for pKa determination due to its high accuracy and reliability.[15][16][17][18] The method involves monitoring pH changes in a solution of the amine as a titrant is added incrementally. The pKa is the pH at which the amine is exactly 50% protonated.[15][18]

-

Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).[3][17] This ensures the accuracy of all subsequent pH measurements.

-

Reagent Preparation:

-

Analyte Solution: Prepare an aqueous solution of 2-ethylcyclopropan-1-amine at a known concentration (e.g., 1-10 mM).

-

Ionic Strength Adjustment: Add a neutral salt, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[3][17] This minimizes variations in activity coefficients.

-

Titrants: Prepare and standardize high-purity solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

-

-

Titration Setup & Execution:

-

Place a known volume of the analyte solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25.0 °C).

-

Acidify the solution to a low pH (e.g., pH ~2) with the standardized HCl to ensure the amine is fully protonated (R-NH₃⁺).

-

Purge the solution with an inert gas, such as nitrogen or argon, for 10-15 minutes before and during the titration to eliminate dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.[3][17]

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Begin the titration by adding small, precise aliquots of the standardized NaOH solution. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point(s) from the inflection point(s) of the curve, often by calculating the first or second derivative.

-

The pKa is equal to the pH at the half-equivalence point (the point where half the volume of titrant required to reach the first equivalence point has been added).[17]

-

Caption: Computational workflow for pKa prediction using DFT.

Plausible Synthetic Route

While numerous methods exist for the synthesis of cyclopropylamines, a modern and highly diastereoselective approach for preparing trans-2-substituted cyclopropylamines utilizes α-chloroaldehydes as starting materials. [2]The following scheme outlines a plausible route to 2-ethylcyclopropan-1-amine based on this methodology.

The reaction proceeds via the formation of a zinc homoenolate from 2-chlorobutanal, which is then trapped by an amine (in this case, a protected amine equivalent like benzylamine) followed by a ring-closing step to furnish the cyclopropylamine product. [2]

Conclusion

The basicity of 2-ethylcyclopropan-1-amine is a prime example of how subtle electronic effects can modulate the properties of a functional group. Its pKa, estimated to be in the range of 9.5-9.9, is a direct consequence of the balance between the electron-withdrawing nature of the high s-character C-N bond and the electron-donating inductive effect of the 2-ethyl substituent. This value positions it as a moderately strong base, a property that is highly relevant for its potential applications in drug design. For definitive characterization, this guide provides robust, field-tested protocols for both experimental determination via potentiometric titration and theoretical prediction using DFT calculations. A comprehensive understanding of these principles and methods empowers scientists to make informed decisions in the design and optimization of novel chemical entities.

References

-

Chemistry Steps. (2021, December 18). Basicity of Amines. [Link]

-

ChemBK. (2024, April 9). Cyclopropylamine. [Link]

-

Quora. (2023, January 13). What is the effect of substitution on the basicity of amines?. [Link]

-

Rajan, V. K., & Muraleedharan, K. (2017). Study of pKa values of alkylamines based on density functional theory. In Computational Chemistry Methodology in Structural Biology and Materials Sciences. Apple Academic Press. [Link]

-

Pharmaguideline. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. [Link]

-

Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. [Link]

-

Lookchem. Cas 765-30-0,Cyclopropylamine. [Link]

-

Save My Exams. (2025, January 3). Amine Basicity (Edexcel A Level Chemistry): Revision Note. [Link]

-

Al-Ghafri, S., et al. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

-

Zevats, A. A. Simple Method for the Estimation of pKa of Amines. [Link]

-

Ripp, G., et al. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. PMC. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Barroso-Flores, J. (2020, March 11). DFT Estimation of pKb Values – New Paper in JCIM. Dr. Joaquin Barroso's Blog. [Link]

-

Royal Society of Chemistry. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry. [Link]

-

De Witte, A. M., et al. Development of Methods for the Determination of pKa Values. PMC. [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Quora. (2016, February 26). Organic Chemistry: Why are dialkylamines generally more basic than trialkylamines (in aqueous state)?. [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

-

Chemchart. 2-METHYLCYCLOPROPAN-1-AMINE (97291-66-2). [Link]

-

Semantic Scholar. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. [Link]

-

e-Publications@Marquette. Synthesis of cyclopropane containing natural products. [Link]

-

PubChemLite. 2-ethylcyclopropan-1-amine (C5H11N). [Link]

-

ResearchGate. (2025, August 10). Convenient Synthesis of Ethenylcyclopropane and Some 2-Cyclopropylcyclopropane Derivatives. [Link]

-

PubChem. 2-Ethylcyclopenten-1-amine | C7H13N | CID 20202298. [Link]

-

ResearchGate. (2025, August 6). An Expedient and Practical Method for the Synthesis of A Diverse Series of Cyclopropane α-Amino Acids and Amines. [Link]

-

PubChem. (1R,2R)-2-methylcyclopropan-1-amine | C4H9N | CID 12953691. [Link]

-

PubChem. 2-Ethylcyclopropan-1-ol | C5H10O | CID 14453670. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 7. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. chembk.com [chembk.com]

- 10. lookchem.com [lookchem.com]

- 11. 765-30-0 CAS MSDS (Cyclopropylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. quora.com [quora.com]

- 13. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]

- 14. savemyexams.com [savemyexams.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Dynamics & Pharmacophore Mapping of 2-Ethylcyclopropylamine Systems

Executive Summary

The 2-ethylcyclopropylamine (2-Et-CPA) scaffold represents a critical structural motif in modern medicinal chemistry, serving as a distinct bioisostere for ethyl-substituted alkenes and a pharmacophore in mechanism-based inhibitors of flavin-dependent enzymes (e.g., LSD1/KDM1A, MAO-A/B). Unlike its aromatic analogue tranylcypromine (2-phenylcyclopropylamine), the 2-ethyl variant introduces unique aliphatic flexibility while maintaining the rigid cyclopropane spacer.

This guide details the conformational analysis of 2-Et-CPA, focusing on the stereoelectronic effects that govern its stability, basicity, and reactivity. It provides self-validating protocols for determining relative stereochemistry via NMR and computational modeling.

Stereochemical Fundamentals

The 2-Et-CPA system possesses two chiral centers (C1 and C2), resulting in four stereoisomers: two cis enantiomers and two trans enantiomers.

Nomenclature and Geometry

-

Trans Isomers: The amino group and the ethyl group are on opposite faces of the ring. (e.g., (1R, 2S) and (1S, 2R)). Thermodynamically preferred due to reduced steric repulsion.

-

Cis Isomers: Substituents share the same face. (e.g., (1R, 2R) and (1S, 2S)). These suffer from significant Van der Waals repulsion between the ethyl methylene and the amine.

The "Ethyl" Rotational Challenge

Unlike a phenyl ring which is rigid, the ethyl group adds a vector of conformational freedom (

-

Anti-periplanar: The terminal methyl group is anti to the ring C1.

-

Gauche: The terminal methyl is gauche to the ring C1.

Conformational Analysis & Electronic Effects

Nitrogen Inversion and Walsh Orbitals

In acyclic amines, nitrogen inversion is rapid (

-

Bisected Conformation: The nitrogen lone pair aligns parallel to the bisector of the cyclopropane ring. This allows for maximal

hyperconjugation. This alignment is critical for the Single Electron Transfer (SET) mechanism seen in LSD1 inhibitors. -

Basicity Modulation: The electron-withdrawing nature of the cyclopropane ring (due to sp2-like character of ring carbons) lowers the

of the amine compared to isopropylamine (~9.0 vs ~10.6).

Mechanism-Based Reactivity (The "Why")

The biological utility of 2-Et-CPA often relies on its ability to undergo ring opening.

-

Oxidation: The enzyme (e.g., LSD1-FAD) abstracts an electron/hydride from the amine.

-

Radical Formation: A radical cation forms on the nitrogen.

-

Ring Opening: If the conformation is bisected , the radical delocalizes into the ring, breaking the C1-C2 bond and forming a covalent adduct with the cofactor.

Diagram 1: LSD1 Inhibition Mechanism via Conformational Alignment

Caption: The transition from ground state to covalent adduct requires the amine lone pair to adopt a bisected conformation relative to the cyclopropane ring to facilitate radical delocalization.

Experimental Validation Protocols

NMR Determination of Relative Stereochemistry

Distinguishing cis and trans isomers in 2-substituted cyclopropanes relies on the unique Karplus relationship of the rigid ring. Unlike alkenes (where

Protocol: J-Coupling Analysis

-

Solvent: Use

(Benzene-d6) or -

Pulse Sequence: Standard 1H-NMR (at least 400 MHz).

-

Target Signals: Identify the benzylic-like proton at C1 (

) and the proton at C2 ( -

Validation Logic:

| Parameter | Cis-2-Ethylcyclopropylamine | Trans-2-Ethylcyclopropylamine |

| 7.0 – 10.0 Hz | 3.0 – 5.0 Hz | |

| NOE Signal | Strong NOE between H1 and H2 | Weak/No NOE between H1 and H2 |

| Chemical Shift | Ring protons often shielded (upfield) | Ring protons often deshielded |

Note: The ethyl group's methylene protons will appear as complex multiplets due to the adjacent chiral center C2, often requiring COSY/HSQC for full assignment.

Computational Modeling Workflow

To predict the preferred orientation of the ethyl tail and the nitrogen lone pair.

Protocol: DFT Conformational Search

-

Software: Gaussian, ORCA, or equivalent.

-

Method: DFT (B3LYP or

B97X-D) with a basis set of at least 6-31G(d,p) or def2-TZVP. -

Solvation: IEFPCM (Water) to mimic biological environment.

-

Workflow:

-

Step A: Generate rotamers for the

bond (0° to 360° in 30° increments). -

Step B: Optimize geometry for each rotamer.

-

Step C: Calculate vibrational frequencies (ensure no imaginary frequencies).

-

Step D: Extract Gibbs Free Energy (

).

-

-

Output: The Boltzmann-weighted population of conformers.

Diagram 2: Conformational Analysis Workflow

Caption: Integrated workflow combining experimental NMR spectroscopy and computational DFT modeling to unambiguously assign stereochemistry.

Synthesis and Isolation Strategy

For researchers synthesizing these cores, stereocontrol is paramount.[1]

-

Kulinkovich-de Meijere Reaction:

-

Simmons-Smith Cyclopropanation:

-

Substrate: Allylic amine or carbamate (e.g., N-Boc-2-pentenylamine).

-

Reagents:

, -

Stereocontrol: The carbamate group can direct the zinc carbenoid to the syn face, favoring cis geometry relative to the directing group.

-

References

-

LSD1 Inhibition & SAR

-

NMR Coupling Constants

-

Conformational Analysis

-

Nitrogen Inversion

-

Stereoselective Synthesis

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters [organic-chemistry.org]

- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. Determination of relative stereochemistry - NMR Wiki [nmrwiki.org]

- 7. researchgate.net [researchgate.net]

- 8. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyramidal inversion - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Stereochemical dependence of NMR geminal spin-spin coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.aip.org [pubs.aip.org]

Technical Guide: Synthesis of 2-Substituted Cyclopropan-1-amines

This technical guide provides a comprehensive review of the synthesis of 2-substituted cyclopropan-1-amines, structured for researchers and drug development professionals.

Executive Summary: The Pharmacophore & Its Challenges

The 2-substituted cyclopropan-1-amine motif is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in FDA-approved drugs like Tranylcypromine (MAO inhibitor) and Ticagrelor (P2Y12 platelet inhibitor). Its rigid three-dimensional structure acts as a bioisostere for alkenes or phenyl rings, locking substituents into specific vectors that enhance receptor binding affinity and metabolic stability.

However, the synthesis of this scaffold presents significant challenges:

-

Diastereocontrol: Achieving high trans-selectivity over the thermodynamically favored cis-isomers.

-

Enantiopurity: The need for absolute stereocontrol, often requiring resolution or asymmetric catalysis.

-

Scalability: Many methods (e.g., carbenoid additions) suffer from safety concerns on a kilogram scale (e.g., diazo handling).

This guide delineates three distinct synthetic strategies—Classical, Organometallic, and Modern—providing self-validating protocols and mechanistic insights for each.

Strategic Synthetic Pathways

Pathway A: The Classical & Scalable Route (Curtius Rearrangement)

Best for: Large-scale manufacturing of trans-2-arylcyclopropylamines (e.g., Tranylcypromine).

The Curtius rearrangement remains the gold standard for scalability. It converts trans-2-substituted cyclopropanecarboxylic acids into amines with retention of configuration.

Mechanistic Insight

The reaction proceeds through an acyl azide intermediate.[1][2][3] Upon heating, the acyl azide undergoes a concerted loss of nitrogen (

Experimental Protocol: Synthesis of trans-2-Phenylcyclopropylamine (Tranylcypromine)

Target: Preparation of (±)-trans-2-phenylcyclopropylamine sulfate.[4]

-

Acid Chloride Formation:

-

Charge a reactor with (±)-trans-2-phenylcyclopropanecarboxylic acid (1.0 equiv) and dry toluene (5 vol).

-

Add thionyl chloride (1.2 equiv) dropwise at 60°C. Causality: Slow addition controls gas evolution (

, -

Stir for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess

.

-

-

Acyl Azide Formation (The Weinstock Protocol):

-

Dissolve the crude acid chloride in acetone (3 vol) and cool to 0°C.

-

Add a solution of sodium azide (

, 1.1 equiv) in water dropwise, maintaining internal temperature <5°C. Safety: Lower temperature prevents premature decomposition of the azide. -

Stir for 1 hour, then extract with toluene . Dry the organic layer over

.[5]

-

-

Curtius Rearrangement & Hydrolysis:

-

Heat the toluene solution of the acyl azide to 80–90°C. Observation: Vigorous

evolution indicates isocyanate formation. -

Once gas evolution stops (approx. 1-2 h), cool to room temperature.

-

Add 20% HCl (aq) and reflux for 2 hours to hydrolyze the isocyanate to the amine hydrochloride.

-

Cool to 0°C. The product may precipitate; otherwise, basify with NaOH to pH 12, extract with ether, and precipitate as the sulfate salt using ethanolic

.

-

Validation Check: The trans-isomer should exhibit a

Pathway B: The Organometallic Route (Kulinkovich-de Meijere)

Best for: Accessing 1-substituted or bicyclic cyclopropylamines from amides.

This reaction transforms N,N-dialkylamides into cyclopropylamines using Grignard reagents and a titanium catalyst. It is particularly powerful because it builds the cyclopropane ring and installs the amine in a single step.

Mechanistic Insight

The reaction is catalyzed by low-valent titanium species (titanacyclopropane) generated in situ from

Figure 1: Simplified mechanism of the Kulinkovich-de Meijere reaction showing the critical titanacyclopropane intermediate.

General Procedure

-

Catalyst Preparation: To a solution of N,N-dibenzylformamide (1.0 equiv) and

(1.0 equiv) in dry THF at room temperature, slowly add EtMgBr (3.0 equiv, 3M in ether). -

Ligand Exchange (Optional): For 2-substituted analogs, add a styrene derivative (1.1 equiv) before the Grignard. The EtMgBr acts as a sacrificial reagent to generate the active Ti-species, which then exchanges with the styrene.

-

Workup: Quench carefully with water (exothermic). The titanium salts form a thick slurry; use Rochelle's salt (potassium sodium tartrate) solution to solubilize Ti species and facilitate phase separation.

Pathway C: Stereoselective Modern Route (Zinc Homoenolates)

Best for: High diastereoselectivity (>20:1 trans:cis) and mild conditions.

This method utilizes

Experimental Protocol

-

Homoenolate Formation: Treat

-chloroaldehyde (1.0 equiv) with -

Amine Trapping: Add the primary amine (1.0 equiv) and ZnCl2 (2.0 equiv).

-

Cyclization: Heat the mixture to 85°C for 18 hours.

-

Critical Control Point: Add a polar aprotic co-solvent (e.g., DMF or DMI , 1.5 vol relative to THF).

-

Causality: Without DMF, zinc salts promote reversible ring opening/closing, leading to a thermodynamic mixture (approx. 5:1 dr).[7] DMF complexes the zinc, inhibiting the retro-reaction and preserving the kinetic trans-selectivity (>20:1 dr).

-

Comparative Analysis of Methods

| Feature | Curtius Rearrangement | Kulinkovich-de Meijere | Zinc Homoenolate |

| Starting Material | Carboxylic Acid | Amide | |

| Key Reagent | |||

| Stereoselectivity | Retains SM stereochemistry | Variable (substrate dependent) | High trans (>20:[7]1) |

| Scalability | High (Process Chem friendly) | Moderate (Ti waste) | Moderate (Dilute conditions) |

| Primary Risk | Azide safety (Explosive) | Exothermic / Pyrophoric reagents | Moisture sensitivity |

Case Study: Synthesis of Ticagrelor Intermediate

Ticagrelor requires a specific chiral cyclopropylamine: (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine.[8]

The industrial synthesis often employs a convergent strategy. A key route involves the biocatalytic cyclopropanation or asymmetric organocatalysis to set the stereocenters early, followed by functional group manipulation.

Figure 2: Convergent synthesis workflow for the Ticagrelor cyclopropylamine intermediate.

References

-

Synthesis of Ticagrelor Intermediate: CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine.[8][9]

-

Curtius Rearrangement Protocol: Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein J. Org.[5] Chem. 2012, 8, 1146–1150.[5]

-

Kulinkovich-de Meijere Review: Titanium-Mediated Syntheses of Cyclopropylamines. Chemical Reviews, 2000, 100, 2789–2834.

-

Zinc Homoenolate Methodology: Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes.[7][10][11] ChemRxiv, 2018.[5]

-

Tranylcypromine Synthesis: Method of synthesis of trans-2-phenylcyclopropylamine.[4] US Patent 4,016,204.[4]

-

C-H Functionalization: Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes. J. Am. Chem. Soc. 2011, 133, 19090–19093.

Sources

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Preparation method of ticagrelor intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 9. US9604991B2 - Preparation method of ticagrelor and intermediates thereof - Google Patents [patents.google.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Note: Scalable Synthesis Protocols for 2-Ethylcyclopropan-1-amine

Part 1: Executive Summary & Strategic Analysis

The Target

2-Ethylcyclopropan-1-amine is a high-value structural motif in medicinal chemistry, serving as a bioisostere for ethyl amines and offering conformational restriction that can enhance potency and metabolic stability. While the methyl analog is more common, the ethyl variant provides unique lipophilicity and steric bulk often required for optimizing kinase inhibitors and GPCR ligands.

The Challenge: Scalability vs. Safety

The synthesis of cyclopropylamines on a kilogram scale is historically fraught with safety hazards. The two primary disconnections involve:

-

High-Energy Intermediates: Traditional routes often utilize diazo compounds (cyclopropanation) or acyl azides (Curtius rearrangement), both of which pose explosion risks.

-

Stereochemical Control: Controlling the cis/trans diastereoselectivity requires precise catalytic tuning.

-

Volatility: The free amine is a volatile liquid, necessitating isolation as a stable salt (e.g., hydrochloride).

The Solution: The "Process-Safe" Curtius Route

This guide details a scalable, robust protocol utilizing a Curtius Rearrangement strategy. Unlike the Kulinkovich reaction (which can be temperamental at scale with specific substitutions), this route relies on the cyclopropanation of 1-butene followed by a modified Weinstock Curtius degradation. This approach prioritizes safety by avoiding the isolation of explosive acyl azides.

Part 2: Retrosynthetic Analysis & Pathway

The synthesis is broken down into three critical stages. The logic follows a "construct-then-functionalize" approach.

Figure 1: Retrosynthetic disassembly of the target molecule showing the linear progression from commodity feedstock to the final amine salt.[1]

Part 3: Detailed Experimental Protocols

Phase 1: Cyclopropane Ring Construction

Objective: Synthesis of Ethyl 2-ethylcyclopropanecarboxylate. Critical Hazard: Handling Ethyl Diazoacetate (EDA).[2] EDA is potentially explosive.[2][3][4] Reactions must be run under strict temperature control, preferably in a semi-batch or flow mode to limit the accumulation of unreacted diazo species.

Reagents:

-

1-Butene (Gas, condensed) or pressurized feed.

-

Ethyl Diazoacetate (EDA) [Commercial solution in toluene preferred].

-

Rhodium(II) acetate dimer [Rh₂(OAc)₄] (Catalyst).

-

Dichloromethane (DCM) or Toluene (Solvent).

Protocol:

-

Setup: A pressure reactor (autoclave) is cooled to -10°C.

-

Loading: Charge the reactor with anhydrous DCM (5 vol) and Rh₂(OAc)₄ (0.5 mol%).

-

Feedstock: Condense 1-Butene (3.0 equiv) into the reactor. Seal and allow to warm to 0°C.

-

Addition: Slowly pump a solution of EDA (1.0 equiv) in DCM into the reactor over 4–6 hours. Crucial: Maintain internal temperature < 25°C to prevent diazo decomposition.

-

Note: 1-Butene is used in excess to minimize dimerization of the carbene (fumarate/maleate formation).

-

-

Completion: Stir for an additional 2 hours at ambient temperature. Vent excess 1-butene carefully into a scrubber.

-

Workup: Concentrate the solvent to yield the crude ester as a yellow oil.

-

Purification: Vacuum distillation is required to separate the cis/trans isomers if necessary, though often the mixture is carried forward. The trans isomer is typically the major product (approx. 60:40 to 70:30 ratio depending on catalyst).

Phase 2: Saponification

Objective: Hydrolysis to 2-Ethylcyclopropanecarboxylic acid.

Protocol:

-

Dissolve the crude ester in Methanol/Water (3:1).

-

Add LiOH (2.5 equiv) and heat to 60°C for 4 hours.

-

Concentrate methanol. Acidify aqueous layer with HCl to pH 2.

-

Extract with MTBE (Methyl tert-butyl ether). Dry over MgSO₄ and concentrate.

-

Checkpoint: The acid is a viscous oil/low-melting solid. Verify identity via ¹H NMR (cyclopropyl protons @ 0.7–1.5 ppm).

-

Phase 3: The "Safe" Curtius Rearrangement

Objective: Conversion of the acid to the N-Boc protected amine. Methodology: The Weinstock modification (Mixed Anhydride) is preferred over DPPA for scale-up due to lower cost and easier byproduct removal, provided temperature is strictly controlled.

Reagents:

-

Triethylamine (TEA)

-

Ethyl Chloroformate[5]

-

Sodium Azide (NaN₃) (aqueous solution)

-

tert-Butanol (t-BuOH) / Toluene mixture

Step-by-Step Protocol:

-

Activation: In a reactor, dissolve the Carboxylic Acid (1.0 equiv) in Acetone/Water. Cool to 0°C. Add TEA (1.2 equiv).

-

Anhydride Formation: Add Ethyl Chloroformate (1.1 equiv) dropwise, keeping T < 5°C. Stir for 30 min.

-

Azidation: Add an aqueous solution of NaN₃ (1.3 equiv) dropwise at 0°C. Stir for 1 hour.

-

Safety:DO NOT ISOLATE THE ACYL AZIDE. It is shock-sensitive.

-

-

Extraction (Solvent Swap): Extract the cold reaction mixture with cold Toluene. Wash the organic layer with cold water and brine. Keep T < 10°C.

-

Rearrangement: Prepare a separate vessel with Toluene and t-BuOH (5 equiv) heated to 70°C.

-

Controlled Feed: Slowly add the cold toluene solution of the acyl azide into the hot t-BuOH mixture.

-

Trapping: The isocyanate reacts immediately with t-BuOH to form the N-Boc carbamate.

-

Workup: After N₂ evolution ceases, cool and wash with NaHCO₃. Concentrate to obtain the crude Boc-amine.[10]

Phase 4: Deprotection & Salt Formation

Objective: Isolation of 2-Ethylcyclopropan-1-amine Hydrochloride.

Protocol:

-

Dissolve the N-Boc intermediate in 1,4-Dioxane or Et₂O.

-

Add HCl (4M in Dioxane) (3.0 equiv). Stir at room temperature for 3 hours.

-

Precipitation: The amine hydrochloride salt often precipitates. If not, add Et₂O or Hexanes to induce crystallization.

-

Filtration: Filter the white solid under N₂ (hygroscopic).

-

Drying: Dry in a vacuum oven at 40°C.

Part 4: Process Safety & Analytical Controls

Quantitative Data Summary

| Parameter | Specification | Notes |

| Overall Yield | 45–55% | From 1-Butene |

| Purity (HPLC) | > 98.0% (AUC) | UV detection @ 210 nm (derivatized) |

| Residual Azide | < 10 ppm | Critical safety release parameter |

| Appearance | White to off-white solid | Hygroscopic salt |

Critical Safety Workflow

The following diagram illustrates the safety interlocks required for the Curtius step.

Figure 2: Safety interlock diagram for the semi-batch Curtius rearrangement, ensuring immediate consumption of the hazardous azide intermediate.

Part 5: References

-

Lebel, H., & Leogane, O. (2005).[7] Boc-protected amines via a mild and efficient one-pot Curtius rearrangement.[7] Organic Letters, 7(19), 4107–4110.[7] [Link]

-

Maas, G. (2009). Ruthenium-catalysed carbenoid cyclopropanation reactions with diazo compounds. Chemical Society Reviews, 33, 183-190. [Link]

-

Weinstock, J. (1961). Modified Curtius reaction. The Journal of Organic Chemistry, 26(9), 3511. [Link]

-

Wurts, J., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds. Organic Process Research & Development, 23(12), 2699–2707. [Link]

-

Almac Group. (2020). Tandem Continuous Flow Curtius Rearrangement. Almac Sciences Technical Notes. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ethyl diazoacetate - Safety Data Sheet [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 8. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]

- 11. almacgroup.com [almacgroup.com]

Application Notes and Protocols: Curtius Rearrangement Methods for 2-Ethylcyclopropane Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Curtius rearrangement, first described by Theodor Curtius in 1885, is a robust and versatile synthetic transformation for the conversion of carboxylic acids into primary amines, carbamates, or ureas.[1][2] The reaction proceeds through the thermal or photochemical decomposition of an acyl azide intermediate to an isocyanate, which is then trapped by a suitable nucleophile.[3][4][5] A key feature of this rearrangement is that it occurs with complete retention of the migrating group's stereochemistry, making it highly valuable in modern organic synthesis.[1][3][6]

This guide focuses on the application of the Curtius rearrangement to 2-ethylcyclopropane carboxylic acids. The resulting 2-ethylcyclopropylamine scaffold is of significant interest in medicinal chemistry. The cyclopropyl group is a bioisostere of larger, more flexible alkyl groups and can impart unique pharmacological properties, including enhanced metabolic stability, conformational rigidity, and improved potency.[7][8][9][10] Its incorporation is a common strategy in the design of enzyme inhibitors and other therapeutic agents.[7][8][11]

These application notes provide a detailed overview of the core principles, modern synthetic methods, and step-by-step protocols for successfully performing the Curtius rearrangement on this specific substrate class, with a strong emphasis on safety and practical execution for a drug discovery and development setting.

Core Principles and Mechanism

The Curtius rearrangement is a multi-step process that begins with the conversion of a carboxylic acid to a reactive acyl azide intermediate. The subsequent rearrangement is the key bond-forming event, followed by derivatization.

The Mechanistic Pathway consists of three primary stages:

-

Acyl Azide Formation: The carboxylic acid must first be converted into an acyl azide. This can be achieved through several methods:

-

Classical Method: The carboxylic acid is converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which is then reacted with an azide source, typically sodium azide (NaN₃).[3][12][13]

-

Modern One-Pot Method: To avoid the isolation of potentially explosive acyl azide intermediates, reagents like diphenylphosphoryl azide (DPPA) are widely used.[14][15][16] DPPA reacts directly with the carboxylic acid in the presence of a base to form a mixed anhydride, which then converts in situ to the acyl azide.[14][16] This method is often preferred for its operational simplicity and enhanced safety profile.[14][17]

-

-

Rearrangement to Isocyanate: Upon heating, the acyl azide undergoes a concerted rearrangement. The R-group (in this case, the 2-ethylcyclopropyl group) migrates from the carbonyl carbon to the adjacent nitrogen atom as a molecule of nitrogen gas (N₂) is expelled.[1][12] This step is the defining feature of the reaction and proceeds with full retention of stereoconfiguration at the migrating carbon center.[1][3] Recent research and thermodynamic calculations support a concerted mechanism, rather than a two-step process involving a discrete nitrene intermediate.[1][18][19]

-

Isocyanate Trapping: The highly reactive isocyanate intermediate is rarely isolated and is instead trapped in situ by a nucleophile present in the reaction mixture. The nature of the final product is determined by the choice of this nucleophile:[1][20]

-

Water (Hydrolysis): Trapping with water initially forms an unstable carbamic acid, which spontaneously decarboxylates to yield the primary amine.[2][20]

-

Alcohols (Alcoholysis): Reaction with an alcohol, such as tert-butanol (t-BuOH) or benzyl alcohol (BnOH), yields a stable carbamate. This is an extremely common strategy as it provides Boc- and Cbz-protected amines, respectively, which are invaluable intermediates for further synthetic elaboration.[1][21]

-

Amines (Aminolysis): Reaction with a primary or secondary amine produces a urea derivative.[1][21]

-

Caption: The three key stages of the Curtius rearrangement.

Safety Considerations for Handling Azides

CAUTION: Acyl azides and other organic azides are energetic compounds and should be treated as potentially explosive. Their handling requires strict adherence to safety protocols.

-

Explosion Hazard: Acyl azides can decompose violently when subjected to heat, shock, friction, or light.[22][23][24] Aromatic acyl azides are generally less stable than aliphatic ones.[22]

-

Stability Assessment: The stability of an organic azide can be estimated using two empirical rules:

-

Carbon-to-Nitrogen (C/N) Ratio: For a compound to be considered for isolation, the total number of carbon and oxygen atoms should be at least three times the number of nitrogen atoms ((N_C + N_O) / N_N ≥ 3).[22] Acyl azides with low C/N ratios should always be generated and used in situ.

-

Rule of Six: A molecule should have at least six non-energetic atoms (like carbon) for every energetic functional group (e.g., azide).[22][25][26]

-

-

Safe Handling Practices:

-

Always work in a fume hood with the sash positioned as low as possible and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Avoid Isolation: Whenever possible, generate and use acyl azides in situ without isolation or purification. This is a primary advantage of the DPPA method.[14][16][27]

-

No Metal Contact: Do not use metal spatulas or stir bars with rough surfaces, as friction can initiate decomposition. Use plastic or Teflon-coated equipment.[22][26]

-

Solvent Choice: Avoid halogenated solvents (e.g., dichloromethane, chloroform), which can form highly explosive polyazidomethanes with azides.[22][26]

-

Avoid Acids: Never mix azides with strong acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃).[22][26]

-

Waste Disposal: Quench all azide-containing waste before disposal. Never pour azide solutions down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing.[25]

-

Experimental Protocols

The following protocols describe two common methods for the conversion of 2-ethylcyclopropane carboxylic acid to its corresponding amine derivatives. Protocol 1 is the modern, one-pot method for generating a Boc-protected amine, which is ideal for subsequent synthetic steps. Protocol 2 outlines the classical, two-step approach to generate the free amine.

Protocol 1: One-Pot Synthesis of tert-Butyl (2-ethylcyclopropyl)carbamate via DPPA

This method is highly recommended for its safety and efficiency, as it avoids the isolation of the acyl azide intermediate and directly yields a stable, protected amine.[14][16][21]

Materials and Reagents:

-

2-Ethylcyclopropane carboxylic acid

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Anhydrous tert-butanol (t-BuOH)

-

Anhydrous toluene or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser and nitrogen/argon inlet

-

Heating mantle with a temperature controller

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-ethylcyclopropane carboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous toluene (or THF) to create a solution with a concentration of approximately 0.2–0.5 M.

-

Base and Alcohol Addition: Add anhydrous tert-butanol (1.5–2.0 eq) followed by triethylamine (1.1–1.2 eq). Stir the mixture at room temperature for 10 minutes.

-

DPPA Addition: Carefully add diphenylphosphoryl azide (1.1 eq) dropwise to the stirred solution at room temperature. Note: A slight exotherm may be observed.

-

Rearrangement: Once the addition is complete, slowly heat the reaction mixture to 80–90 °C. Vigorous evolution of nitrogen gas will occur. CAUTION: Ensure the reaction is well-vented through a bubbler. The rate of heating should be controlled to manage the rate of gas evolution.

-

Reaction Monitoring: Maintain the temperature and stir the reaction for 3–12 hours, or until the reaction is complete as monitored by TLC or LC-MS (disappearance of the starting carboxylic acid).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure tert-butyl (2-ethylcyclopropyl)carbamate.

Protocol 2: Classical Synthesis of 2-Ethylcyclopropylamine via Acyl Chloride

This two-step method first forms the acyl chloride, which is then converted to the amine. This protocol requires more handling steps and the generation of an acyl azide solution.

Part A: Synthesis of 2-Ethylcyclopropane Acyl Chloride

Materials and Reagents:

-

2-Ethylcyclopropane carboxylic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Anhydrous dichloromethane (DCM) or toluene

-

A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-ethylcyclopropane carboxylic acid (1.0 eq) and the chosen solvent (e.g., DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2–1.5 eq) dropwise. If using oxalyl chloride (1.2-1.5 eq), add one drop of DMF as a catalyst.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1–3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl or SO₂).

-

Isolation: Remove the solvent and excess reagent under reduced pressure. The resulting crude 2-ethylcyclopropane acyl chloride is often used directly in the next step without further purification.

Part B: Conversion to 2-Ethylcyclopropylamine

Materials and Reagents:

-

Crude 2-ethylcyclopropane acyl chloride

-

Sodium azide (NaN₃)

-

Acetone and water, or another suitable biphasic solvent system

-

Anhydrous toluene

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium hydroxide (NaOH), aqueous solution

Step-by-Step Methodology:

-

Acyl Azide Formation: Dissolve sodium azide (1.5 eq) in a minimal amount of water and cool to 0 °C. In a separate flask, dissolve the crude acyl chloride (1.0 eq) in acetone and cool to 0 °C. Slowly add the acyl chloride solution to the stirred sodium azide solution. Stir vigorously at 0 °C for 1 hour.

-

Extraction: Extract the acyl azide into a cold, non-halogenated organic solvent like toluene. CAUTION: The acyl azide solution is potentially explosive and should not be heated or concentrated. Use this solution directly.

-

Rearrangement: Add the cold acyl azide solution to a separate flask containing toluene pre-heated to 90–100 °C. Add the solution dropwise to control the rate of N₂ evolution. After the addition is complete, continue heating for 1 hour to ensure complete rearrangement to the isocyanate.

-

Hydrolysis: Cool the isocyanate solution to room temperature. For hydrolysis, carefully add aqueous HCl (e.g., 3 M) and heat the mixture to reflux for 2–4 hours to hydrolyze the isocyanate and any potential carbamate/urea byproducts.

-

Work-up and Isolation: Cool the reaction mixture. Basify the aqueous layer with a strong base (e.g., 6 M NaOH) until pH > 12. Extract the resulting free amine into an organic solvent (e.g., diethyl ether or DCM). Dry the organic layer, filter, and carefully concentrate under reduced pressure to obtain 2-ethylcyclopropylamine.

Caption: Comparison of one-pot (DPPA) and classical workflows.

Data Presentation and Troubleshooting

Table 1: Comparison of Synthetic Protocols

| Parameter | Protocol 1 (DPPA Method) | Protocol 2 (Classical Method) |

| Key Reagents | Diphenylphosphoryl azide (DPPA), Et₃N, t-BuOH | Thionyl chloride (SOCl₂), Sodium azide (NaN₃) |

| Number of Steps | One-pot | Two distinct synthetic operations |

| Intermediate | Acyl azide generated and consumed in situ | Acyl chloride isolated/used crude; Acyl azide generated in solution |

| Safety Profile | Higher (avoids isolation of energetic intermediates) | Lower (requires handling of acyl chloride and acyl azide solution) |

| Final Product | Boc-protected amine | Free amine |

| Typical Solvents | Toluene, THF | DCM, Acetone, Toluene |

| Temperature | 80–90 °C | 0 °C to 100 °C |

| Typical Yield | 60–85% | 50–75% (over two steps) |

Table 2: Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive reagents (e.g., wet DPPA, old NaN₃).2. Insufficient rearrangement temperature.3. Decomposition of starting material or product.4. Inefficient trapping of the isocyanate. | 1. Use fresh, anhydrous reagents and solvents.2. Increase the rearrangement temperature in 10 °C increments.3. Ensure reaction is under an inert atmosphere; check for compatibility of functional groups.4. For Protocol 1, ensure sufficient t-BuOH is present. Consider an alternative nucleophile. |

| Incomplete Reaction | 1. Reaction time is too short.2. Temperature is too low.3. Stoichiometry of reagents is incorrect. | 1. Extend the reaction time and monitor by TLC/LC-MS.2. Ensure the internal reaction temperature reaches the target.3. Verify the purity and molar equivalents of all reagents, especially the limiting reagent. |

| Formation of Urea Byproduct | 1. Presence of water in the reaction mixture (hydrolysis to amine, which then traps isocyanate).2. In Protocol 1, incomplete trapping by t-BuOH. | 1. Use rigorously dried solvents and reagents.2. Increase the equivalents of t-BuOH. Ensure the reaction temperature is sufficient for the trapping reaction. |

| Difficulty in Purification | 1. (Protocol 1) Presence of phosphorus byproducts from DPPA.2. (Protocol 2) Formation of multiple side products. | 1. Ensure thorough aqueous washes (NaHCO₃) to remove acidic byproducts. If issues persist, consider alternative reagents.[27]2. Re-evaluate reaction conditions (temperature, concentration) to improve selectivity. |

References

-

Curtius rearrangement - Wikipedia. Wikipedia. [Link]

-

Mechanism of Curtius Rearrangement - BYJU'S. BYJU'S. [Link]

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC. National Center for Biotechnology Information. [Link]

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC. National Center for Biotechnology Information. [Link]

-

Curtius Rearrangement - Chemistry Steps. Chemistry Steps. [Link]

-

Curtius Rearrangement - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas - ACS Publications. ACS Publications. [Link]

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. - SciSpace. SciSpace. [Link]

- US3873509A - Process of preparing peptides using diphenyl phosphoryl azide - Google Patents.

-

Diphenylphosphoryl Azide (DPPA) - A Reagent with Manifold Applications - ResearchGate. ResearchGate. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. Longdom Publishing. [Link]

-

CYCLOPROPYLAMINE - Ataman Kimya. Ataman Kimya. [Link]

-

Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology - PMC. National Center for Biotechnology Information. [Link]

-

How Curtius Rearrangement creates Primary Amine from Acyl chloride?! - YouTube. YouTube. [Link]

-

Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continu - Beilstein Archives. Beilstein Archives. [Link]

-

Curtius Rearrangement - Common Conditions. Organic Chemistry Data. [Link]

-

The Hofmann and Curtius Rearrangements - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

Safe Handling of Azides - safety.pitt.edu. University of Pittsburgh. [Link]

-

The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study | Request PDF - ResearchGate. ResearchGate. [Link]

-

The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC. National Center for Biotechnology Information. [Link]

-

Metabolism of cyclopropyl groups - Hypha Discovery Blogs. Hypha Discovery. [Link]

-

A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC. National Center for Biotechnology Information. [Link]

-

The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - ACS Publications. ACS Publications. [Link]

-

The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

-

"Redefining the Scope of the Curtius Reaction via a Dehomologation of C" by Joy Odeh. Digital Commons @ University of South Florida. [Link]

-

Zinc Mediated Synthesis of Cyclopropylamines - Thesis Template. McGill University. [Link]

-

Working with Hazardous Chemicals - Organic Syntheses. Organic Syntheses. [Link]

-

Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review | Request PDF - ResearchGate. ResearchGate. [Link]

- EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. Longdom Publishing. [Link]

- US3711549A - Process for manufacturing cyclopropylamine - Google Patents.

Sources

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. "Redefining the Scope of the Curtius Reaction via a Dehomologation of C" by Joy Odeh [ir.library.illinoisstate.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. longdom.org [longdom.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. longdom.org [longdom.org]

- 11. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A widely used coupling agent: Diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. acs.figshare.com [acs.figshare.com]

- 20. Curtius Rearrangement [organic-chemistry.org]

- 21. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology - PMC [pmc.ncbi.nlm.nih.gov]

- 24. beilstein-archives.org [beilstein-archives.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. safety.pitt.edu [safety.pitt.edu]

- 27. orgsyn.org [orgsyn.org]

- 28. Diphenyl phosphorazidate (DPPA) - Enamine [enamine.net]

Application Notes and Protocols for the Protection of 2-Ethylcyclopropylamine

Introduction: The Strategic Imperative of Amine Protection in Complex Synthesis

In the intricate landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the selective manipulation of functional groups is paramount.[1] Amines, being nucleophilic and basic, are highly reactive moieties that often necessitate temporary masking to prevent undesired side reactions during synthetic transformations elsewhere in a molecule.[2] The 2-ethylcyclopropylamine scaffold is a valuable building block, with the cyclopropyl ring imparting unique conformational constraints and metabolic stability to target molecules.[3] However, the primary amine of this substrate, influenced by the steric bulk of the adjacent ethyl group and the inherent strain of the three-membered ring, presents specific challenges and considerations for the selection and implementation of protecting group strategies.

This comprehensive guide provides detailed protocols and expert insights into the protection of 2-ethylcyclopropylamine using three of the most robust and versatile amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The selection of an appropriate protecting group is dictated by the overall synthetic strategy, particularly the stability of the protecting group to subsequent reaction conditions and the orthogonality of its deprotection.[4][5]

Comparative Analysis of Protecting Groups for 2-Ethylcyclopropylamine

The choice of a protecting group for 2-ethylcyclopropylamine should be a strategic decision based on a careful evaluation of several factors. The steric hindrance provided by the 2-ethyl group may influence reaction kinetics, potentially requiring more forcing conditions for protection.

| Protecting Group | Protection Reagent(s) | Key Stability Characteristics | Deprotection Conditions | Key Considerations for 2-Ethylcyclopropylamine |

| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Stable to a wide range of non-acidic conditions, including catalytic hydrogenation and basic conditions. | Strong acids (e.g., TFA, HCl).[6] | The steric bulk of the Boc group may exacerbate the existing steric hindrance from the 2-ethyl group. Optimization of reaction temperature and time may be necessary for efficient protection. |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Stable to acidic and basic conditions. | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[7] | A reliable choice offering good stability. The deprotection via hydrogenolysis is generally mild and chemoselective, but may not be compatible with other reducible functional groups in the molecule. |

| Fmoc | 9-Fluorenylmethyl- chloroformate (Fmoc-Cl) or Fmoc-OSu | Stable to acidic and reductive conditions. | Basic conditions (e.g., piperidine in DMF).[8] | Offers excellent orthogonality to acid-labile protecting groups like Boc. The bulky nature of the Fmoc group may require careful optimization of the protection step. |

Part 1: The tert-Butoxycarbonyl (Boc) Group: A Robust Acid-Labile Protection

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its stability under a broad range of reaction conditions, with the notable exception of strong acids.[9]

Reaction Mechanism: Boc Protection of 2-Ethylcyclopropylamine

The protection of 2-ethylcyclopropylamine with di-tert-butyl dicarbonate (Boc₂O) proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. The reaction is often catalyzed by a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), which deprotonates the amine, increasing its nucleophilicity.

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Preventing Ring Opening in 2-Ethylcyclopropan-1-amine Reactions

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-Ethylcyclopropan-1-amine. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions to ensure the successful implementation of this versatile building block in your synthetic endeavors while preserving the integrity of the crucial cyclopropane ring.

The high ring strain of the cyclopropane motif (approximately 29.0 kcal/mol) makes it susceptible to ring-opening reactions under various conditions.[1][2] This guide will equip you with the knowledge to anticipate and prevent these undesired pathways.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering insights into their root causes and providing actionable solutions.

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Ring-opened side products observed after acylation. | Strongly acidic or basic conditions: Both can promote the formation of unstable intermediates that lead to ring cleavage. High reaction temperatures: Increased thermal energy can overcome the activation barrier for ring opening. | Use mild acylating agents and non-nucleophilic bases: Employ reagents like acid chlorides or anhydrides in the presence of sterically hindered bases such as triethylamine or diisopropylethylamine (DIPEA) at low temperatures (e.g., 0 °C to room temperature). Consider alternative coupling agents: Reagents like HATU or HOBt can facilitate amide bond formation under neutral and mild conditions. |

| Unidentified byproducts after attempted alkylation. | Radical formation: The cyclopropylmethyl radical is known to undergo rapid ring opening.[3] Conditions that promote radical generation, such as high heat, UV light, or the presence of radical initiators, should be avoided. Carbocation formation (SN1 pathway): The formation of a primary carbocation adjacent to the cyclopropane ring can lead to rearrangement and ring opening.[3] | Favor SN2 conditions: Use aprotic polar solvents (e.g., DMF, DMSO) and good leaving groups on the alkylating agent. Maintain moderate reaction temperatures. Employ reductive amination: This is a highly effective and controlled method for alkylation that avoids harsh conditions.[4][5][6] |

| Decomposition or low yield during reductive amination. | Inappropriate reducing agent: Strong reducing agents like LiAlH₄ can reduce the aldehyde/ketone faster than imine formation or lead to side reactions. Suboptimal pH: The equilibrium of imine formation is pH-dependent. | Use a mild and selective reducing agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are excellent choices as they selectively reduce the iminium ion in the presence of the carbonyl starting material.[5][6] Maintain a weakly acidic pH (4-6): This can be achieved by adding a catalytic amount of acetic acid to facilitate imine formation without promoting ring opening. |

| Ring opening during transition metal-catalyzed cross-coupling. | Oxidative addition to the C-C bond: Some transition metals can insert into a C-C bond of the cyclopropane ring, forming a metallacyclobutane intermediate that can lead to ring-opened products.[1][7] | Careful selection of catalyst and ligands: Palladium-based catalysts with bulky, electron-rich phosphine ligands are often successful in promoting the desired C-N bond formation while minimizing C-C bond activation.[7][8] Optimize reaction conditions: Lowering the reaction temperature and minimizing reaction time can help prevent undesired side reactions. |

Logical Flow for Troubleshooting Ring Stability

Caption: Troubleshooting workflow for cyclopropane ring opening.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary driving force for ring opening in cyclopropylamines?

The high ring strain inherent to the three-membered ring is the principal thermodynamic driving force.[2] Reactions that proceed through high-energy intermediates, such as carbocations or radicals adjacent to the ring, provide a kinetic pathway for this strain to be released through ring opening.[3]

Q2: Are there specific reaction types that are notoriously problematic for cyclopropane ring stability?